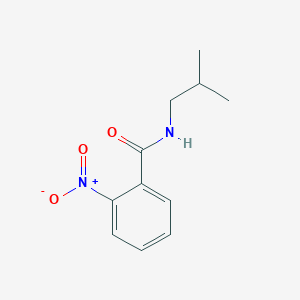

Benzamide, N-(2-methylpropyl)-2-nitro-

Description

Contextualization within the Broader Field of Nitrobenzamide Chemistry

Nitrobenzamides are a class of organic compounds that feature a benzamide (B126) structure substituted with one or more nitro groups. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzene (B151609) ring and the amide functionality. This electronic modification can enhance the compound's ability to interact with biological targets, such as enzymes and receptors.

Research into nitrobenzamides has revealed a wide spectrum of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. For instance, certain nitrobenzamide derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and β-secretase, which are relevant in the study of Alzheimer's disease. mdpi.com The position of the nitro group on the benzene ring is crucial for the compound's activity. In many cases, the presence of a nitro group, particularly at the ortho or para position, is a key determinant of the molecule's biological function.

The general synthesis of nitrobenzamides often involves the reaction of a nitro-substituted benzoyl chloride with an appropriate amine. This straightforward synthetic route allows for the creation of a wide variety of derivatives for structure-activity relationship (SAR) studies, which aim to optimize the compound's therapeutic effects.

Historical Overview of Related Benzamide Derivatives in Chemical Literature

The study of benzamide and its derivatives dates back to the early days of organic chemistry. slideshare.net Benzamide itself is the simplest amide derivative of benzoic acid and has been a fundamental building block in organic synthesis for many years. slideshare.net Historically, the synthesis of benzamides was often achieved through the reaction of benzoyl chloride with ammonia (B1221849) or primary/secondary amines. slideshare.net

Over the decades, the focus of benzamide research has shifted towards the development of derivatives with specific biological activities. This has led to the discovery of numerous pharmaceutical drugs containing the benzamide scaffold. These drugs are used to treat a wide range of conditions, highlighting the versatility of the benzamide structure in drug design.

In recent years, there has been a growing interest in the synthesis of N-substituted benzamides, where various alkyl or aryl groups are attached to the amide nitrogen. researchgate.net This modification allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn affect its pharmacokinetic and pharmacodynamic profile. The development of new catalytic systems has also enabled more efficient and environmentally friendly methods for benzamide synthesis.

Significance of the 2-Nitro and N-(2-methylpropyl) Substituents in Chemical Research

The specific substituents of Benzamide, N-(2-methylpropyl)-2-nitro- are crucial to its potential properties and research interest.

The 2-Nitro Group: The nitro group (-NO2) at the ortho (2-) position of the benzene ring is a key feature. As a potent electron-withdrawing group, it significantly alters the electronic distribution of the aromatic system. This can influence the acidity of the amide proton and the reactivity of the entire molecule. In the context of medicinal chemistry, the nitro group is often considered a "pharmacophore," a part of a molecule responsible for its biological activity. Nitro-containing compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial and anticancer agents. The biological activity of some nitro compounds is attributed to their ability to be reduced within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates.

The N-(2-methylpropyl) Group: The N-(2-methylpropyl) group, also known as the isobutyl group, is an alkyl substituent attached to the amide nitrogen. The nature of the N-alkyl substituent plays a significant role in determining the physicochemical properties of the benzamide derivative. molaid.com The isobutyl group, with its branched structure, can influence the compound's lipophilicity (fat-solubility), which in turn affects its ability to cross cell membranes and interact with biological targets. molaid.com Studies on other N-alkylated benzamides have shown that varying the length and branching of the alkyl chain can modulate biological activity. molaid.com For instance, in a series of N-alkyl nitrobenzamides studied for their antimycobacterial activity, the lipophilicity introduced by the alkyl chain was found to be a critical factor. molaid.com

Current Research Trends and Future Directions for Benzamide, N-(2-methylpropyl)-2-nitro-

While specific research on Benzamide, N-(2-methylpropyl)-2-nitro- is not widely published, current trends in the broader field of nitrobenzamides suggest several potential avenues for future investigation.

Potential Research Areas:

Antimicrobial Activity: Given that many nitrobenzamide derivatives exhibit antimicrobial properties, it would be valuable to screen Benzamide, N-(2-methylpropyl)-2-nitro- against a panel of bacteria and fungi.

Anti-inflammatory Effects: Some nitro-substituted benzamides have shown potential as anti-inflammatory agents. sigmaaldrich.com Research could explore the ability of this compound to inhibit key inflammatory mediators.

Anticancer Properties: The antiproliferative activity of nitrobenzamides against various cancer cell lines is an active area of research. Investigating the effects of Benzamide, N-(2-methylpropyl)-2-nitro- on cancer cell growth could be a fruitful direction.

Enzyme Inhibition Studies: As many benzamide derivatives are known to be enzyme inhibitors, this compound could be tested against a range of enzymes relevant to human diseases. mdpi.com

Future research would likely involve the synthesis of a series of related compounds with variations in the N-alkyl and nitro-substituents to establish a clear structure-activity relationship. This would help in understanding how the different parts of the molecule contribute to its biological activity and could lead to the design of more potent and selective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

88358-27-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-nitrobenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |

InChI Key |

YCQLFKGHOHITGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Established Synthetic Pathways to Benzamide (B126), N-(2-methylpropyl)-2-nitro-

The conventional synthesis of the title compound is centered around creating the amide bond between the 2-nitrobenzoyl moiety and the N-(2-methylpropyl) group. This is most commonly accomplished by activating the carboxylic acid group of 2-nitrobenzoic acid.

The acylation of isobutylamine (B53898) with a 2-nitrobenzoyl derivative is the pivotal step in forming Benzamide, N-(2-methylpropyl)-2-nitro-. This transformation is a cornerstone of organic synthesis, with several reliable methods available. researchgate.net The efficiency of the acylation can be influenced by the choice of activating agent, solvent, and reaction temperature.

A direct and robust method for synthesizing Benzamide, N-(2-methylpropyl)-2-nitro- involves the one-pot reaction of 2-nitrobenzoic acid with isobutylamine in the presence of thionyl chloride (SOCl₂). researchgate.netnih.gov In this procedure, thionyl chloride acts as an activating agent, converting the carboxylic acid in situ into a highly reactive acyl chloride intermediate. This intermediate is not isolated but immediately reacts with the amine present in the mixture to form the final amide product.

C₇H₅NO₄ (2-Nitrobenzoic acid) + SOCl₂ → [C₇H₄ClNO₃] (2-Nitrobenzoyl chloride intermediate) + SO₂ + HCl [C₇H₄ClNO₃] + C₄H₁₁N (Isobutylamine) → C₁₁H₁₄N₂O₃ (Benzamide, N-(2-methylpropyl)-2-nitro-) + HCl

Researchers have developed solvent-free conditions for similar reactions, which offer environmental and economic benefits. researchgate.net

Table 1: Representative Reaction Parameters for Carboxylic Acid/Thionyl Chloride/Amine Synthesis

| Starting Material | Reagents | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Nitrobenzoic Acid | Thionyl Chloride, Amine | Room temperature or reflux, often solvent-free or in an inert solvent. | Direct formation of the corresponding benzamide. researchgate.net | researchgate.netnih.gov |

A more controlled, two-step approach involves the initial synthesis and isolation (or immediate use) of 2-nitrobenzoyl chloride. prepchem.com This acid chloride is a stable but reactive acylating agent that readily undergoes nucleophilic acyl substitution with isobutylamine to yield the target benzamide with high purity.

The synthesis of 2-nitrobenzoyl chloride is typically accomplished by refluxing 2-nitrobenzoic acid with an excess of thionyl chloride. prepchem.comresearchgate.net After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting 2-nitrobenzoyl chloride can then be dissolved in a suitable anhydrous solvent, such as dichloromethane, and reacted with isobutylamine. prepchem.com A base, commonly triethylamine, is often added to scavenge the hydrochloric acid (HCl) generated during the amidation reaction, preventing the formation of the non-nucleophilic ammonium (B1175870) salt of isobutylamine. prepchem.commdpi.com

This method offers greater control over the reaction compared to the one-pot approach and is particularly useful for ensuring high yields and purity of the final product. prepchem.com

Table 2: Two-Step Synthesis via Acid Chloride Precursor

| Step | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Acid Chloride Formation | 2-Nitrobenzoic Acid, Thionyl Chloride | Reflux, then removal of excess SOCl₂ in vacuo. | 2-Nitrobenzoyl chloride | prepchem.com |

| 2. Amidation | 2-Nitrobenzoyl chloride, Isobutylamine, Triethylamine | Inert solvent (e.g., Dichloromethane), often at 0°C to control reactivity. | Benzamide, N-(2-methylpropyl)-2-nitro- | prepchem.com |

The 2-nitro functional group is a critical feature of the target molecule and is typically introduced at the beginning of the synthetic sequence. The precursor, 2-nitrobenzoic acid, is commercially available but can be synthesized via the electrophilic nitration of a suitable benzene (B151609) derivative. researchgate.net A common industrial method involves the oxidation of 2-nitrotoluene (B74249).

For laboratory-scale synthesis, electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid is the most traditional method. researchgate.net However, due to the directing effects of the carboxyl group on the benzene ring, direct nitration of benzoic acid tends to yield the meta-substituted product, 3-nitrobenzoic acid, as the major isomer. Therefore, obtaining the ortho-nitro isomer requires alternative strategies, such as starting with a precursor like 2-nitrotoluene and then oxidizing the methyl group to a carboxylic acid.

Modern nitration methods offer milder conditions and improved selectivity. nih.gov These can include reagents like N-nitropyrazoles, which act as controllable sources of the nitronium ion ([NO₂]⁺) and can function under neutral or mildly acidic conditions, enhancing compatibility with sensitive functional groups. nih.gov

The N-(2-methylpropyl) group, also known as the isobutyl group, is introduced into the final molecule through its corresponding primary amine, isobutylamine (2-methylpropan-1-amine). nih.gov Isobutylamine is a readily available and widely used chemical intermediate. nih.govprepchem.com

It can be produced through various industrial processes. One common method is the reductive amination of isobutyraldehyde. Alternatively, it can be synthesized via the fermentation of recombinant microorganisms engineered to express L-valine decarboxylase, which converts the amino acid L-valine into isobutylamine. google.comgoogle.com For laboratory purposes, it is typically purchased from commercial suppliers. The Gabriel synthesis is another classical, albeit less direct, method for preparing primary amines like isobutylamine. youtube.com

Amide Bond Formation Strategies: Acylation of Amines with Benzoyl Derivatives

Advanced Synthetic Approaches for Benzamide, N-(2-methylpropyl)-2-nitro-

While classical methods are effective, research into advanced synthetic approaches for amide bond formation continues to evolve, driven by the need for greater efficiency, sustainability, and functional group tolerance. nih.govresearchgate.net These modern techniques could be applied to the synthesis of Benzamide, N-(2-methylpropyl)-2-nitro-.

One such advanced approach involves the use of transition-metal catalysts. For instance, bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been shown to catalyze amidation reactions under heterogeneous conditions. mdpi.com These catalysts can facilitate the coupling of amines with various precursors and offer the advantage of being reusable, which can reduce waste and cost. mdpi.com

Another innovative method utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the mild and rapid formation of amide bonds. nih.govresearchgate.net This strategy involves the in situ generation of an activated ester, which then reacts with an amine. This pathway avoids the need for external, and sometimes hazardous, coupling reagents. nih.gov While this specific rearrangement involves a nitro group on the N-phenyl ring of the hydrazone rather than the benzoyl group, the principle of harnessing rearrangements for amide synthesis represents a frontier in the field.

Green Chemistry Principles in Synthesis: Atom Economy and Waste Minimization

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to design processes that are more environmentally benign. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. scranton.edu

For the synthesis of Benzamide, N-(2-methylpropyl)-2-nitro- from 2-nitrobenzoic acid and isobutylamine, the ideal, direct amidation reaction would be:

C₇H₅NO₄ + C₄H₁₁N → C₁₁H₁₄N₂O₃ + H₂O

The atom economy for this ideal reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 |

| Isobutylamine | C₄H₁₁N | 73.14 |

| Benzamide, N-(2-methylpropyl)-2-nitro- | C₁₁H₁₄N₂O₃ | 222.24 |

| Water | H₂O | 18.02 |

Calculation: Atom Economy = (222.24 / (167.12 + 73.14)) x 100 = (222.24 / 240.26) x 100 ≈ 92.5%

Waste minimization in this synthesis focuses on the use of catalytic methods to avoid stoichiometric reagents, the use of greener solvents, and the recycling of catalysts and solvents where possible.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. mdpi.com These reactions are often performed in the absence of or with minimal amounts of solvent (liquid-assisted grinding), leading to reduced waste and sometimes novel reactivity.

While a specific mechanochemical synthesis for Benzamide, N-(2-methylpropyl)-2-nitro- has not been detailed in the literature, the mechanosynthesis of other amides provides a strong precedent. For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been achieved by reacting 4-nitrobenzoyl chloride with 2,2-diphenylethan-1-amine in a shaker ball mill. orgsyn.org This solvent-free approach offers an environmentally friendly and efficient pathway to N-substituted benzamides. orgsyn.org

A general procedure for mechanochemical amide synthesis can involve the ball milling of a carboxylic acid with an amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), with a small amount of an organic solvent like ethyl acetate (B1210297) as a liquid-assisted grinding additive. rsc.org

Catalytic Methodologies in Benzamide Formation and Functionalization

Catalytic direct amidation of carboxylic acids with amines is a highly atom-economical and environmentally friendly approach. Various catalytic systems have been developed to facilitate this transformation, which is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.

Catalysts based on boron, titanium, zirconium, and other metals have been shown to be effective for direct amidation. For example, titanium tetrafluoride (TiF₄) has been reported as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene, affording a variety of amides in good to excellent yields. rsc.org Boric acid has also been utilized as a simple and readily available catalyst for the solvent-free amidation of carboxylic acids with urea (B33335) or amines. researchgate.net

The general mechanism for these Lewis acid-catalyzed amidations involves the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Derivatization and Functionalization Strategies for Benzamide, N-(2-methylpropyl)-2-nitro-

The structure of Benzamide, N-(2-methylpropyl)-2-nitro- offers several sites for chemical modification, including the nitro group, the N-alkyl chain, and the aromatic ring. These modifications can be used to generate a library of related compounds for various applications.

Chemical Transformations of the Nitro Group: Reduction Reactions

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of aromatic nitro compounds is a well-established transformation with a wide range of available reagents. researchgate.net The selective reduction of the nitro group in the presence of an amide functionality is crucial for the derivatization of Benzamide, N-(2-methylpropyl)-2-nitro-.

Several methods can achieve this chemoselective reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen is a common and efficient method. spast.org Other reducing agents that have been successfully employed for the selective reduction of nitroarenes in the presence of other reducible groups include:

Hydrazine hydrate in the presence of a catalyst like Raney nickel or iron compounds. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst. organic-chemistry.org

Tin(II) chloride (SnCl₂) in acidic media.

Iron powder in the presence of an acid like acetic acid or ammonium chloride.

The resulting 2-amino-N-(2-methylpropyl)benzamide is a valuable intermediate that can undergo further reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents on the aromatic ring.

| Reagent/Catalyst | Conditions | Selectivity | Reference |

| Hydrazine Hydrate | Pressure | Selective for nitro group over amide | researchgate.net |

| Pd/C, H₂ | Room temperature, atmospheric pressure | High for nitro group | spast.org |

| NaBH₄ / Catalyst | Varies | Can be selective | organic-chemistry.org |

| SnCl₂ / HCl | Reflux | Generally selective | General knowledge |

| Fe / NH₄Cl | Reflux | Selective for nitro group | General knowledge |

Modifications of the N-Alkyl Chain

The N-(2-methylpropyl) or N-isobutyl group can also be a target for chemical modification, although this is generally less straightforward than transformations of the nitro group or the aromatic ring.

N-dealkylation, the removal of the alkyl group from the nitrogen atom, is a possible transformation. This can be achieved through various chemical methods, often involving harsh conditions. acs.org However, for pharmaceutical applications, metabolic N-dealkylation is a more relevant process. youtube.com

Alternatively, functionalization of the isobutyl group could potentially be achieved through radical-mediated reactions, but this would likely suffer from a lack of selectivity. A more controlled approach would be to synthesize analogs with pre-functionalized N-alkyl chains.

Aromatic Ring Functionalization Adjacent to the Benzamide Core

The aromatic ring of Benzamide, N-(2-methylpropyl)-2-nitro- is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and benzamide groups. The nitro group is a strong deactivating group and a meta-director. The benzamide group is also deactivating and generally a meta-director. Therefore, further electrophilic substitution on the aromatic ring is expected to be difficult and would likely occur at the positions meta to the nitro group (positions 4 and 6).

A more promising strategy for functionalizing the aromatic ring is through ortho-metalation, directed by one of the existing functional groups. The nitro group has been shown to act as a directing group in rhodium-catalyzed C-H activation reactions, allowing for the introduction of substituents at the ortho position. rsc.org This could potentially be applied to introduce functional groups at the 3-position of the benzamide ring.

Furthermore, the reduction of the nitro group to an amine provides a powerful handle for further aromatic ring functionalization. The resulting amino group is a strong activating group and an ortho-, para-director, facilitating electrophilic aromatic substitution at the positions ortho and para to the amino group.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Benzamide (B126), N-(2-methylpropyl)-2-nitro-

Modern spectroscopic methods are indispensable for the unambiguous identification and structural characterization of organic compounds. For Benzamide, N-(2-methylpropyl)-2-nitro-, techniques such as NMR and vibrational spectroscopy have been pivotal in confirming its constitution.

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Benzamide, N-(2-methylpropyl)-2-nitro- provide characteristic signals corresponding to each unique hydrogen and carbon atom in its structure. The chemical shifts are influenced by the electronic effects of the neighboring atoms and functional groups, particularly the electron-withdrawing nitro (NO₂) and amide groups.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the N-(2-methylpropyl) group and the aromatic protons of the 2-nitro-phenyl ring. The aromatic protons typically appear in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The protons of the isobutyl group, including the CH₂, CH, and terminal methyl groups, would appear further upfield.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 165-175 ppm. Carbons in the aromatic ring appear between 120 and 150 ppm, with the carbon atom directly attached to the nitro group being significantly deshielded. The aliphatic carbons of the isobutyl group resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzamide, N-(2-methylpropyl)-2-nitro-

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~168.0 |

| Aromatic C-NO₂ | - | ~148.0 |

| Aromatic C-CONH | - | ~135.0 |

| Aromatic CH | ~7.5 - 8.2 | ~124.0 - 132.0 |

| Amide NH | ~8.5 (broad) | - |

| N-CH₂ | ~3.2 (t) | ~47.0 |

| CH(CH₃)₂ | ~1.9 (m) | ~28.0 |

| CH(CH₃)₂ | ~0.9 (d) | ~20.0 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For Benzamide, N-(2-methylpropyl)-2-nitro-, COSY would show correlations between the N-CH₂ protons and the adjacent CH proton of the isobutyl group, and between the CH proton and the terminal methyl (CH₃) protons. It would also map the connectivity between adjacent protons on the aromatic ring, helping to assign their specific positions. sdsu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signals would be correlated to their corresponding aromatic carbon signals, and the aliphatic proton signals of the isobutyl group would be linked to their respective carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. redalyc.org This is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the N-CH₂ protons to the amide carbonyl carbon, and from the amide NH proton to the carbonyl carbon and nearby aromatic carbons. Correlations from the aromatic protons to the carbonyl carbon and the carbon bearing the nitro group would definitively establish the substitution pattern on the aromatic ring. redalyc.orgyoutube.com

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands characteristic of specific functional groups. nist.gov For Benzamide, N-(2-methylpropyl)-2-nitro-, several key absorptions are expected:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group are observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in the amide group. nist.gov

Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetrical stretch typically near 1520-1560 cm⁻¹ and a symmetrical stretch near 1345-1385 cm⁻¹. nih.gov

Amide II Band: This band, appearing around 1510-1550 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for Benzamide, N-(2-methylpropyl)-2-nitro-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2870 | C-H Stretch | Aliphatic (Isobutyl) |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1530 | Asymmetric NO₂ Stretch | Nitro |

| ~1530 | N-H Bend (Amide II) | Amide |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds. The Raman spectrum would be expected to show strong signals for the symmetric stretching vibration of the nitro group and for the "breathing" modes of the aromatic ring. These signals can provide confirmatory evidence for the functional groups identified by FT-IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No publicly available UV-Vis absorption spectra or related data for Benzamide, N-(2-methylpropyl)-2-nitro- were found.

Mass Spectrometry (MS) Techniques

Specific mass spectrometry data, including fragmentation patterns and exact mass measurements, are not available in the public domain for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

No EI-MS spectra for Benzamide, N-(2-methylpropyl)-2-nitro- were found in the searched databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data for Benzamide, N-(2-methylpropyl)-2-nitro- could be located.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

No MALDI-MS analysis of Benzamide, N-(2-methylpropyl)-2-nitro- has been reported in the available literature.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Packing

There are no published single-crystal X-ray diffraction studies for Benzamide, N-(2-methylpropyl)-2-nitro-. Consequently, information regarding its molecular conformation, bond lengths, bond angles, and crystal packing is not available.

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique widely used in the pharmaceutical and chemical industries for the characterization of crystalline materials. researchgate.net This method provides valuable information regarding the atomic and molecular structure of a crystal, making it an essential tool in materials science. researchgate.net The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a unique diffraction pattern that serves as a fingerprint for the specific crystalline solid. chemeo.com

For the compound Benzamide, N-(2-methylpropyl)-2-nitro-, PXRD analysis would be instrumental in several key areas of its characterization. Primarily, it would be used for phase identification, confirming that the synthesized material is the desired chemical entity and not an unintended polymorph, solvate, or impurity. Each crystalline phase of a compound produces a distinct PXRD pattern, defined by the positions (2θ angles) and relative intensities of the diffraction peaks. chemeo.com

Furthermore, PXRD is a cornerstone in the study of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit significant variations in their physicochemical properties, including solubility, melting point, and bioavailability. Consequently, the identification and control of polymorphic forms are critical during drug development. A systematic PXRD analysis under various crystallization conditions would be necessary to screen for and identify all potential polymorphs of Benzamide, N-(2-methylpropyl)-2-nitro-.

The degree of crystallinity of a sample can also be assessed using PXRD. This is particularly important as amorphous or partially crystalline materials have different properties compared to their fully crystalline counterparts. Quantitative phase analysis, another application of PXRD, could be employed to determine the relative amounts of different crystalline phases in a mixture. researchgate.net

Illustrative Powder X-ray Diffraction Data for a Related Benzamide Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 95 |

| 18.5 | 4.79 | 100 |

| 21.1 | 4.21 | 70 |

| 23.7 | 3.75 | 55 |

| 26.4 | 3.37 | 60 |

| 28.9 | 3.09 | 45 |

Note: The data in this table is for illustrative purposes and represents a hypothetical PXRD pattern for a related compound, not Benzamide, N-(2-methylpropyl)-2-nitro-.

In a research or industrial setting, the acquisition of such data for Benzamide, N-(2-methylpropyl)-2-nitro- would be a standard procedure for its solid-state characterization, ensuring the identity, purity, and crystalline form of the material.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is widely applied to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

This analysis would involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional arrangement of atoms in the N-(2-methylpropyl)-2-nitrobenzamide molecule. The process identifies the global minimum on the potential energy surface, providing optimized bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial orientations (conformers) of the flexible isobutyl and nitro groups to locate the lowest energy structure.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). These calculations predict the positions of vibrational bands in the infrared (IR) and Raman spectra. By comparing these theoretical frequencies with experimentally obtained spectra, a detailed assignment of vibrational modes to specific molecular motions (e.g., N-H stretching, C=O stretching, NO₂ asymmetric stretch) can be made.

Electronic Structure Analysis

This subsection delves into the electronic properties of the molecule, which are fundamental to understanding its reactivity and behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. scirp.org A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net It uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. researchgate.net This analysis would identify the electron-rich (e.g., around the oxygen atoms of the carbonyl and nitro groups) and electron-poor areas of N-(2-methylpropyl)-2-nitrobenzamide.

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the reactive nature of a molecule. For aromatic nitro compounds like Benzamide (B126), N-(2-methylpropyl)-2-nitro-, Fukui functions are particularly insightful for identifying sites susceptible to nucleophilic and electrophilic attack.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. It helps in pinpointing the most reactive centers within the molecule. For instance, sites with a high value for the electrophilic Fukui function (f⁻(r)) are more susceptible to electrophilic attack, while those with a high nucleophilic Fukui function (f⁺(r)) are prone to nucleophilic attack. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the distribution of electron density and, consequently, the Fukui functions across the aromatic ring and the amide group. mdpi.comnih.gov

A fascinating aspect observed in studies of nitroaromatics is the occurrence of negative Fukui function values. mdpi.comnih.gov This phenomenon, which cannot be interpreted by a simple electron density-based model, is often associated with the presence of nodes in the wavefunction and is particularly noted in molecules containing nitro groups. mdpi.com The angle of the nitro group relative to the aromatic ring can also significantly impact the Fukui values, causing abrupt changes in local reactivity. mdpi.com

Table 1: Predicted Reactive Sites in Benzamide, N-(2-methylpropyl)-2-nitro- based on Fukui Function Analysis of Analogous Compounds

| Atom/Group | Predicted Reactivity | Rationale based on Analogous Compounds |

| Nitro Group (NO₂) | Electrophilic | Strong electron-withdrawing nature, high f⁻(r) values expected on N and O atoms. mdpi.com |

| Carbonyl Carbon (C=O) | Electrophilic | Polarization of the C=O bond leads to a partial positive charge on the carbon. |

| Amide Nitrogen (N-H) | Nucleophilic | The lone pair of electrons on the nitrogen can participate in nucleophilic attacks. |

| Aromatic Ring Carbons | Mixed | Susceptibility to attack depends on the position relative to the nitro and amide groups. |

Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock)

Ab initio quantum chemical methods, such as the Hartree-Fock (HF) method, provide a foundational approach to understanding the electronic structure and properties of molecules from first principles, without reliance on empirical data. acadpubl.eu While more advanced methods that include electron correlation are often employed for higher accuracy, HF calculations offer a valuable starting point for geometric optimization, molecular orbital analysis, and the calculation of various electronic properties.

For a molecule like Benzamide, N-(2-methylpropyl)-2-nitro-, a Hartree-Fock calculation, typically using a basis set like 6-311++G(d,p), would be performed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. acadpubl.eu From this optimized structure, one can derive important electronic properties.

A study on 2-Chlorobenzamide using the Hartree-Fock method provided insights into its vibrational frequencies, thermodynamic properties, and HOMO-LUMO analysis. acadpubl.eu Similarly, for Benzamide, N-(2-methylpropyl)-2-nitro-, HF calculations would yield the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity.

Furthermore, the results of Hartree-Fock calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Dynamics (MD) Simulations in Chemical Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. mdpi.comnih.gov For Benzamide, N-(2-methylpropyl)-2-nitro-, MD simulations could be particularly useful in understanding its behavior in different media, such as in aqueous solution or within a biological system.

An MD simulation of this compound would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of the molecule's conformational landscape and the identification of stable conformers. nih.gov

Quantum Chemical Descriptors and Structure-Property Relationship Modeling

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that quantify various aspects of a molecule's electronic and geometric structure. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, which aim to correlate the structure of a molecule with its biological activity or physical properties. nih.govresearchgate.net

For a series of related compounds, including derivatives of Benzamide, N-(2-methylpropyl)-2-nitro-, a QSAR study would involve calculating a range of quantum chemical descriptors. These can include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Topological Descriptors: Molecular weight, molecular volume, and surface area.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy.

These descriptors can then be used to build a mathematical model that predicts a specific property, such as toxicity or binding affinity to a receptor. For instance, a QSAR study on the toxicity of nitrobenzenes demonstrated that the electrophilicity index, LUMO energy, and the hydrophobicity index (log P) were key descriptors for predicting toxicity. researchgate.net Similarly, for N-nitrosamine compounds, quantum chemical descriptors have been used to model their carcinogenic potential. nih.govnih.gov

A QSAR model for Benzamide, N-(2-methylpropyl)-2-nitro- and its analogs could provide valuable predictions about their biological effects and guide the design of new compounds with desired properties. archivepp.comunair.ac.id

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Structure-Property Modeling |

| HOMO Energy | Related to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Related to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. researchgate.net |

| Log P | A measure of hydrophobicity, crucial for predicting membrane permeability and bioavailability. |

In-depth Analysis of Benzamide, N-(2-methylpropyl)-2-nitro- Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information for the chemical compound Benzamide, N-(2-methylpropyl)-2-nitro-. Despite targeted searches for its synthesis, crystal structure, and supramolecular properties, no specific crystallographic data—the foundation for the analysis requested—could be located in the public domain.

The exploration of a compound's supramolecular chemistry and crystal engineering is fundamentally dependent on its determined crystal structure. This experimental data provides the precise three-dimensional arrangement of molecules in the solid state, from which all other analyses, such as non-covalent interactions and packing architectures, are derived.

While research exists for structurally related compounds, such as N-(2-Methylphenyl)-2-nitrobenzamide and other benzamide derivatives, these findings cannot be accurately extrapolated to Benzamide, N-(2-methylpropyl)-2-nitro-. The substitution of the aryl group with a 2-methylpropyl (isobutyl) group significantly alters the molecule's size, shape, and potential for intermolecular interactions, meaning its solid-state behavior is expected to be unique. For instance, studies on N-(2-Methylphenyl)-2-nitrobenzamide reveal that its molecules are connected by N—H⋯O hydrogen bonds into chains. nih.gov However, the specific geometry and network of these interactions in the title compound remain unknown.

Without access to the crystallographic information file (CIF) or equivalent data for Benzamide, N-(2-methylpropyl)-2-nitro-, a detailed and scientifically accurate discussion on the following topics, as requested, is not possible:

Supramolecular Chemistry and Crystal Engineering

Co-crystallization Studies and Design Principles:Meaningful co-crystallization research is predicated on a thorough understanding of the starting compound's own crystal structure and interaction propensity.

Therefore, the generation of a detailed article focusing on the supramolecular chemistry and crystal engineering of Benzamide (B126), N-(2-methylpropyl)-2-nitro- cannot be completed at this time. The foundational experimental data required for such an analysis has not been published or made available in the scientific databases accessed.

Chemical Reactivity and Mechanistic Studies

Reaction Kinetics and Pathway Elucidation

Specific studies on the reaction kinetics and pathway elucidation for Benzamide (B126), N-(2-methylpropyl)-2-nitro- have not been identified in the public domain. To understand its reactivity, one would typically investigate reactions such as nucleophilic aromatic substitution, where the nitro group activates the benzene (B151609) ring, or reactions involving the amide bond itself. However, without experimental investigation, any proposed pathway remains purely theoretical.

Role of Solvents in Reaction Dynamics

The influence of solvents on the reaction dynamics of Benzamide, N-(2-methylpropyl)-2-nitro- is another area lacking specific research. The solubility and reactivity of the compound would be expected to vary significantly in protic versus aprotic and polar versus nonpolar solvents. For instance, polar aprotic solvents might be favored for nucleophilic substitution reactions, while the stability of any reaction intermediates would also be solvent-dependent.

Oxidation and Reduction Pathways of Benzamide, N-(2-methylpropyl)-2-nitro-

The most anticipated reaction for this compound is the reduction of the nitro group. Typically, nitroarenes can be reduced to amines, hydroxylamines, or other intermediates depending on the reducing agent and reaction conditions. The resulting 2-amino-N-(2-methylpropyl)benzamide would be a key derivative.

Conversely, the oxidation of the benzamide moiety would require harsh conditions and is generally less predictable. The isobutyl group could also be susceptible to oxidation under certain conditions. Specific experimental data on these pathways for this particular molecule is not available.

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of Benzamide, N-(2-methylpropyl)-2-nitro- is a critical parameter, particularly for its storage and potential environmental fate. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-nitrobenzoic acid and isobutylamine (B53898). The rate of this degradation would be influenced by pH and temperature. However, no specific studies quantifying the hydrolytic stability or identifying the degradation products under various conditions have been published. The compound is listed as being sold by chemical suppliers, implying a reasonable shelf-life under standard storage conditions. sigmaaldrich.com

Catalytic Applications and Role of Benzamide, N-(2-methylpropyl)-2-nitro- as a Ligand or Precursor

There is no available research detailing the use of Benzamide, N-(2-methylpropyl)-2-nitro- in catalytic applications, either as a catalyst itself, a ligand for a metal center, or a precursor to a catalytically active species. The presence of potential coordinating atoms (oxygen and nitrogen) suggests it could theoretically act as a ligand, but this has not been explored in the literature. Its primary potential appears to be as a synthetic intermediate, particularly through the reduction of its nitro group.

Applications and Materials Science Perspectives

Benzamide (B126), N-(2-methylpropyl)-2-nitro- as a Synthetic Building Block

The structure of Benzamide, N-(2-methylpropyl)-2-nitro- makes it a potentially valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of more complex molecules.

Precursor for Advanced Organic Syntheses

The 2-nitrobenzamide (B184338) core is a well-established precursor for the synthesis of various heterocyclic compounds. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. wikipedia.orgnumberanalytics.com A key transformation is the reduction of the nitro group to an amine. This resulting 2-aminobenzamide (B116534) derivative is a versatile intermediate for constructing fused ring systems.

One of the most prominent applications of 2-nitrobenzamides is in the synthesis of quinazolin-4(3H)-ones. A one-pot synthesis method has been developed where 2-nitrobenzamides react with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) to yield 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org In this process, the nitro group is reduced to an amine, which then undergoes cyclization with the aldehyde. The N-isobutyl group in Benzamide, N-(2-methylpropyl)-2-nitro- would remain as a substituent on the amide nitrogen, potentially influencing the solubility and reactivity of the resulting quinazolinone.

The general reactivity of nitroaromatic compounds also includes susceptibility to nucleophilic aromatic substitution, where the nitro group activates the ring towards attack by nucleophiles. wikipedia.orgnumberanalytics.com This property, combined with the potential for C-H activation strategies that have been applied to other N-substituted benzamides, could open pathways to polyfunctionalized aromatic compounds. rsc.org

Scaffold for Novel Functional Materials

Nitroaromatic compounds are recognized as important building blocks for functional organic materials. mdpi-res.com Their strong electron-withdrawing nature is a key feature that can be harnessed to create materials with specific electronic or optical properties. mdpi-res.comresearchgate.net Aromatic nitro-compounds serve as intermediates in the synthesis of a wide array of products, including dyes and pigments. researchgate.net

The structure of Benzamide, N-(2-methylpropyl)-2-nitro- can be envisioned as a scaffold that can be elaborated into more complex functional materials. The nitro group itself is an "explosophore," a functional group that can impart energetic properties to a molecule. wikipedia.org Beyond this, its primary role in materials science is often as a precursor. For instance, the reduction of the nitro group to an amine provides a site for further functionalization, such as the introduction of chromophores or moieties that can participate in supramolecular assembly. The N-isobutyl group can influence the solid-state packing and solubility of any derived materials.

Integration into Polymer Systems and Coatings

N-substituted benzamides can be incorporated into polymer backbones. For example, diamine-containing benzanilides have been used as monomers for the synthesis of polyimides. nih.gov These polymers are known for their high thermal stability and mechanical strength. By analogy, if Benzamide, N-(2-methylpropyl)-2-nitro- were appropriately functionalized with polymerizable groups (e.g., by converting it to a diamine derivative through reduction of the nitro group and introduction of another amine), it could potentially be used as a monomer. The N-isobutyl and the remaining nitro (or its derivative) group would act as pendant groups, influencing the polymer's properties such as solubility, glass transition temperature, and gas permeability. nih.gov

Furthermore, compounds like 2-nitrobenzaldehyde, a related structure, are used in the synthesis of novel polymers with specific properties for applications like high-performance or smart materials. wiserpub.com The reactivity of the nitro group allows for its incorporation into polymer chains, potentially enhancing the material's performance. wiserpub.com

Potential in Organic Electronics and Optoelectronic Materials

The electronic properties of aromatic compounds are significantly influenced by the presence of a nitro group. numberanalytics.comfiveable.me As a potent electron-withdrawing group, it reduces the electron density of the aromatic ring, making nitroaromatic compounds potential n-type (electron-accepting) materials for organic electronics. mdpi-res.comresearchgate.netfiveable.me This characteristic is fundamental for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), which rely on the interplay between electron-donating and electron-accepting components.

While there is no specific research on Benzamide, N-(2-methylpropyl)-2-nitro- in this context, its nitrobenzene (B124822) core suggests a potential role as an electron-accepting moiety. The molecule could be a building block for larger conjugated systems where its electron-deficient nature could be tuned by the N-isobutyl group. The reduction of the nitro group to an amine, which is an electron-donating group, would dramatically alter the electronic character of the molecule, providing a synthetic switch to create p-type (electron-donating) materials from the same starting scaffold.

Sensor Development Based on Benzamide, N-(2-methylpropyl)-2-nitro-

The field of chemical sensors often utilizes nitroaromatic compounds, but typically as the analytes to be detected. rsc.orgnih.govacs.orgmdpi.com Many fluorescent sensors are designed to experience quenching of their fluorescence upon interaction with electron-deficient nitroaromatics. mdpi.comnih.gov

However, nitroaromatic compounds can also be integral components of the sensors themselves. In some fluorescent probes, a nitro group acts as an electron acceptor in an intramolecular charge transfer (ICT) mechanism. mdpi.com The fluorescence of such a probe can be "turned on" or "turned off" by a chemical reaction that alters the electronic nature of the nitro group, typically its reduction to an amine. For example, fluorescent probes for detecting hypoxia (low oxygen levels) have been designed based on nitroaromatic compounds. mdpi.com In a hypoxic environment, cellular enzymes can reduce the nitro group to an amine, leading to a change in the fluorescence properties of the molecule. mdpi.com

Therefore, it is plausible that Benzamide, N-(2-methylpropyl)-2-nitro- could be developed into a fluorescent sensor. Its nitro group could serve as the trigger, responding to specific analytes or environmental conditions (like reducing environments) through a change in its electronic state, which in turn would modulate the fluorescence of an attached fluorophore.

Environmental Chemistry Considerations

Photochemical Degradation Pathways

No specific studies on the photochemical degradation of Benzamide (B126), N-(2-methylpropyl)-2-nitro- were found. In principle, the nitroaromatic structure suggests a potential for photodegradation. The nitro group can influence the electronic properties of the benzene (B151609) ring, potentially making it susceptible to breakdown upon exposure to ultraviolet (UV) radiation. epa.gov For a different, unrelated compound, N-2-methylpropyl-N-1'-methylacetonylnitrosamine, decomposition was noted after prolonged exposure to UV light, hinting at the potential for UV-induced degradation in molecules with an N-2-methylpropyl group. nih.gov However, without specific experimental data for Benzamide, N-(2-methylpropyl)-2-nitro-, its degradation products and the kinetics of this process remain unknown.

Environmental Fate and Persistence Studies

There is a significant gap in the literature regarding the environmental fate and persistence of Benzamide, N-(2-methylpropyl)-2-nitro-. Generally, nitroaromatic compounds are known to be relatively persistent in the environment due to the stability of the nitro group. researchgate.net Their fate is influenced by factors such as soil sorption, water solubility, and susceptibility to microbial degradation.

The persistence of other chemical compounds, such as certain flame retardants and pesticides, has been studied more extensively, revealing that they can be toxic, persistent, and bioaccumulative. nih.govresearchgate.net These studies underscore the importance of specific research for each chemical introduced into the environment. The United States Environmental Protection Agency (EPA) has investigated a range of nitroaromatic compounds, noting their potential as environmental contaminants. epa.gov However, these investigations did not specifically include Benzamide, N-(2-methylpropyl)-2-nitro-.

Advanced Separation and Purification Methodologies

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic methods are indispensable for both the analysis and preparative purification of Benzamide (B126), N-(2-methylpropyl)-2-nitro-. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the scale of purification, the volatility and thermal stability of the compound, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and purification of moderately polar and non-volatile compounds like N-substituted benzamides. Reversed-phase HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

Research findings indicate that for structurally related benzamide derivatives, C8 and C18 columns provide excellent separation. mdpi.comresearchgate.net The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For Benzamide, N-(2-methylpropyl)-2-nitro-, a typical analytical method would involve a gradient elution to ensure good resolution between the main compound and any potential impurities, which might include unreacted 2-nitrobenzoic acid or isobutylamine (B53898), as well as isomeric by-products.

A representative analytical HPLC method is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Benzamide, N-(2-methylpropyl)-2-nitro-

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method can be scaled up for preparative HPLC to isolate larger quantities of the pure compound by using a larger diameter column and a higher flow rate.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. Given that Benzamide, N-(2-methylpropyl)-2-nitro- has a moderate molecular weight, GC analysis is feasible, provided it does not decompose at the temperatures required for volatilization. The use of a high-temperature capillary column with a selective detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), is recommended for the analysis of nitroaromatic compounds. nih.gov

GC-MS, in particular, offers the dual benefit of separation and structural identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. This is invaluable for confirming the identity of the purified product and characterizing any co-eluting impurities.

A hypothetical GC-MS method for the analysis of Benzamide, N-(2-methylpropyl)-2-nitro- is outlined below.

Table 2: Representative GC-MS Method Parameters for the Analysis of Benzamide, N-(2-methylpropyl)-2-nitro-

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-400 amu |

Recrystallization and Crystallization Optimization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. For a compound like Benzamide, N-(2-methylpropyl)-2-nitro-, which possesses both polar (amide and nitro groups) and non-polar (isobutyl and phenyl groups) characteristics, a systematic screening of solvents with varying polarities is necessary.

A common approach is to test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

Table 3: Hypothetical Solvent Screening for Recrystallization of Benzamide, N-(2-methylpropyl)-2-nitro-

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | Insoluble | Insoluble | - |

| Ethanol (B145695) | Sparingly Soluble | Soluble | Yes, fine needles |

| Acetone | Soluble | Very Soluble | No, remains in solution |

| n-Hexane | Insoluble | Sparingly Soluble | Oiling out observed |

| Ethyl Acetate (B1210297) | Moderately Soluble | Very Soluble | Poor recovery |

| Toluene | Sparingly Soluble | Soluble | Yes, small prisms |

| Ethanol/Water | Insoluble | Soluble (in 9:1 ratio) | Yes, well-formed crystals |

| Hexane/Ethyl Acetate | Sparingly Soluble | Soluble (in 3:1 ratio) | Yes, good crystal growth |

Based on such a screening, a mixed solvent system often provides the best results. For Benzamide, N-(2-methylpropyl)-2-nitro-, a mixture of a "good" solvent (in which the compound is highly soluble, like ethanol or ethyl acetate) and a "poor" solvent (in which the compound is sparingly soluble, like water or hexane) is likely to be effective. The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until slight turbidity appears, which is then cleared by adding a small amount of the hot "good" solvent.

Crystallization Optimization

Once a suitable solvent system is identified, the process can be optimized to maximize yield and purity. Key optimization parameters include:

Cooling Rate: Slow, gradual cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Agitation: Gentle stirring during cooling can sometimes improve crystal size distribution, but vigorous agitation may induce rapid precipitation.

Seeding: The introduction of a small seed crystal of the pure compound to the saturated solution just below its saturation temperature can induce crystallization and lead to the formation of more uniform crystals.

Washing: After filtration, the collected crystals should be washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

A patent for a related N-isobutyl sulfonamide derivative mentions purification by washing with a water/isopropanol mixture, highlighting the utility of alcohol-water systems in the purification of similar structures. google.com By carefully controlling these parameters, a highly pure crystalline form of Benzamide, N-(2-methylpropyl)-2-nitro- can be obtained.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methylpropyl)-2-nitrobenzamide, and how can reaction efficiency be optimized?

The synthesis of N-(2-methylpropyl)-2-nitrobenzamide typically involves amide bond formation via coupling reactions. A common approach is the activation of 2-nitrobenzoic acid using coupling agents like EDCI/HOBt, followed by reaction with 2-methylpropylamine. Alternative routes may employ Ullmann-type coupling or nucleophilic aromatic substitution under controlled conditions. Reaction efficiency can be optimized by:

Q. What analytical techniques are critical for confirming the structural integrity of N-(2-methylpropyl)-2-nitrobenzamide?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and amide bond formation.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.

- X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (use SHELX-97 or SHELXL for refinement) .

- Infrared Spectroscopy (IR) : Identification of nitro (1520–1350 cm) and amide (1650–1600 cm) functional groups.

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or biological activity of N-(2-methylpropyl)-2-nitrobenzamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

Q. How should researchers address discrepancies in experimental data, such as conflicting spectral results or unexpected reaction outcomes?

- Cross-validation : Compare data from multiple techniques (e.g., NMR vs. X-ray crystallography).

- Replicate experiments : Ensure reproducibility under controlled conditions.

- Retrospective analysis : Re-examine synthetic pathways for potential side reactions (e.g., nitro group reduction under acidic conditions).

- Collaborative troubleshooting : Consult crystallography databases (e.g., Cambridge Structural Database) or computational tools to resolve ambiguities .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of N-(2-methylpropyl)-2-nitrobenzamide derivatives?

- Systematic derivatization : Modify substituents (e.g., nitro group position, alkyl chain length) and assess biological activity.

- Pharmacophore mapping : Identify essential functional groups for target interaction using 3D-QSAR models.

- In vitro assays : Test derivatives against disease-relevant targets (e.g., kinase inhibition assays for anticancer potential) .

Safety and Stability

Q. What precautions are necessary for handling N-(2-methylpropyl)-2-nitrobenzamide in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors.

- Storage : Keep in amber glass containers under inert atmosphere (N or Ar) at –20°C to prevent degradation .

Q. How can researchers assess the stability of N-(2-methylpropyl)-2-nitrobenzamide under varying experimental conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC.

- pH-dependent stability : Test solubility and degradation in buffers (pH 1–13) over 24–72 hours.

- Spectroscopic tracking : Use UV-Vis spectroscopy to detect shifts in λmax indicative of structural changes .

Data Interpretation and Reporting

Q. How should researchers document and report crystallographic data for N-(2-methylpropyl)-2-nitrobenzamide?

Q. What are best practices for validating computational predictions against experimental results?

- Compare predicted vs. observed NMR chemical shifts (mean absolute error < 0.5 ppm).

- Validate docking poses with experimental binding assays (e.g., surface plasmon resonance).

- Calibrate logP predictions using shake-flask method measurements .

Biological Research Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of N-(2-methylpropyl)-2-nitrobenzamide?

Q. How can researchers mitigate off-target effects in biological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.